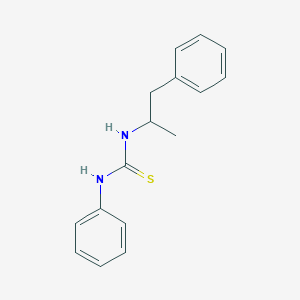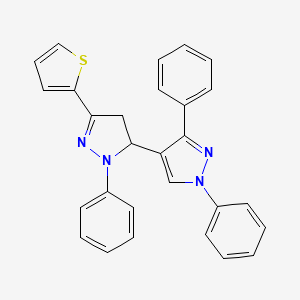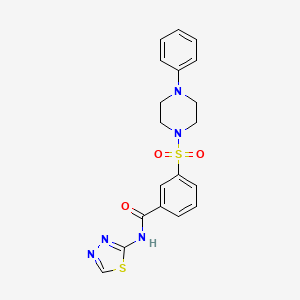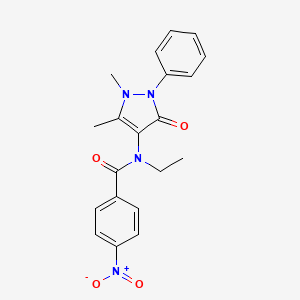
1-Phenyl-3-(1-phenylpropan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(1-phenylpropan-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(1-phenylpropan-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 1-phenyl-2-propanamine under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or ethanol, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(1-phenylpropan-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-3-(1-phenylpropan-2-yl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(1-phenylpropan-2-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-thiourea: Similar structure but lacks the additional phenylpropan-2-yl group.
N-Phenylthiourea: Another thiourea derivative with a simpler structure.
Phenylacetone: Shares the phenylpropan-2-yl group but lacks the thiourea moiety
Uniqueness
1-Phenyl-3-(1-phenylpropan-2-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-phenyl-3-(1-phenylpropan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-13(12-14-8-4-2-5-9-14)17-16(19)18-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUMPXVZOAMMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5189898.png)

![dimethyl [(4-fluorophenyl)methylene]biscarbamate](/img/structure/B5189906.png)
![N-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B5189913.png)
![6-[2,6-di(propan-2-yl)phenoxy]-N,N-diethylhexan-1-amine](/img/structure/B5189918.png)
![(3S)-4-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]-1-ethyl-3-methylpiperazin-2-one](/img/structure/B5189926.png)
![4-{5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5189934.png)

![5-methyl-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one](/img/structure/B5189951.png)
![4-[(6-methylpyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B5189957.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5189967.png)
![2-bromo-3,4,5-trimethoxy-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B5189969.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methylpropoxy)benzamide](/img/structure/B5189976.png)
